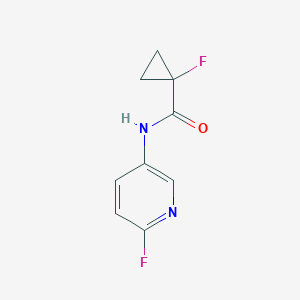
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a cyclopropane derivative and has been found to exhibit promising biological activity. The purpose of
Applications De Recherche Scientifique
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide has been investigated for its potential applications in drug development. It has been found to exhibit inhibitory activity against certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been studied for their potential use in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. Tankyrase inhibitors have been investigated for their potential use in the treatment of various diseases, including cancer, diabetes, and obesity.
Mécanisme D'action
The mechanism of action of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the inhibition of certain enzymes, such as PARP and tankyrase. PARP inhibitors prevent the repair of DNA damage, which can lead to cell death in cancer cells that are already damaged by chemotherapy or radiation therapy. Tankyrase inhibitors disrupt the activity of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide are still being studied. However, it has been found to exhibit promising biological activity, particularly in its inhibition of PARP and tankyrase. These enzymes are involved in various cellular processes and have been implicated in the development of various diseases, including cancer, diabetes, and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide in lab experiments is its potential to inhibit PARP and tankyrase, which can be useful in the development of new drugs for the treatment of various diseases. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide. One direction is to investigate its potential as a PARP or tankyrase inhibitor in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and obesity. Another direction is to study its potential as a tool compound for the study of PARP and tankyrase function in cellular processes. Additionally, further studies are needed to elucidate the biochemical and physiological effects of this compound and to determine its potential for use in other areas of research.
Méthodes De Synthèse
The synthesis of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the reaction of 6-fluoropyridin-3-amine with cyclopropanecarboxylic acid fluoride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
137081-16-4 |
|---|---|
Nom du produit |
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
Formule moléculaire |
C9H8F2N2O |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
1-fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-12-7)13-8(14)9(11)3-4-9/h1-2,5H,3-4H2,(H,13,14) |
Clé InChI |
ZGUXIPGOTZSNON-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
SMILES canonique |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
Synonymes |
Cyclopropanecarboxamide, 1-fluoro-N-(6-fluoro-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
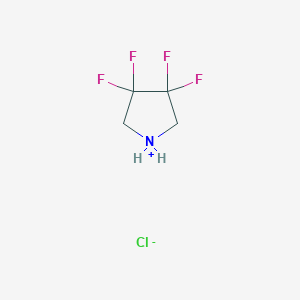
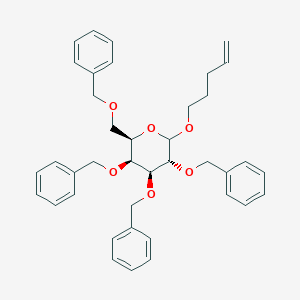
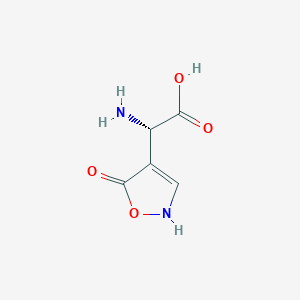


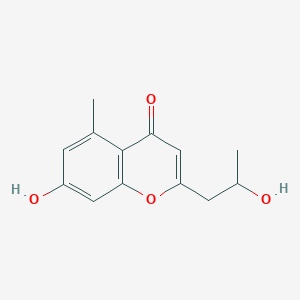
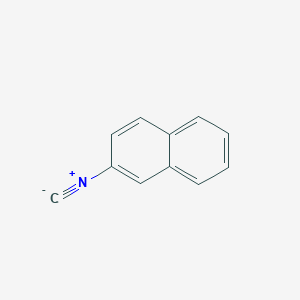
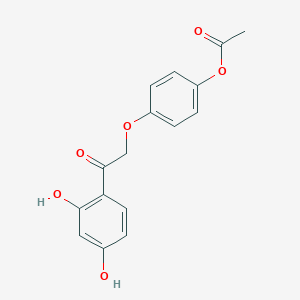

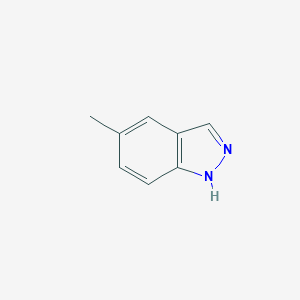
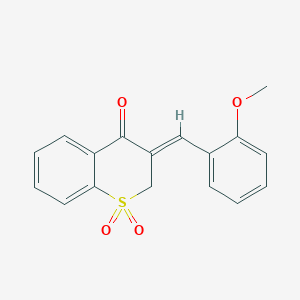
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
